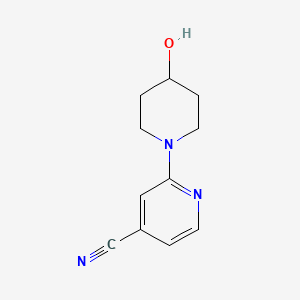

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile

Description

Properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-9-1-4-13-11(7-9)14-5-2-10(15)3-6-14/h1,4,7,10,15H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHNANVWDYGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640936 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-84-2 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Data Table: Standard Laboratory Synthesis Conditions

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Isonicotinonitrile | 1.0 equivalent | Substrate |

| 4-Hydroxypiperidine | 1.1–1.2 equivalents | Slight excess to drive completion |

| Base (NaOH or K2CO3) | 1.2–1.5 equivalents | Ensures full deprotonation |

| Solvent | Ethanol (EtOH) | Polar protic, aids solubility |

| Temperature | 60–80°C | Facilitates nucleophilic substitution |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Yield (typical) | 60–85% | After purification |

Reaction Mechanism Summary:

- The base deprotonates the hydroxyl group of 4-hydroxypiperidine, increasing its nucleophilicity.

- The deprotonated piperidine attacks the electrophilic carbon of isonicotinonitrile, displacing a leaving group (if present) or directly forming the C–N bond.

- The product is isolated after standard aqueous workup and purification.

Industrial Production Methods

Industrial-scale synthesis follows the same fundamental chemistry as laboratory preparation but is optimized for efficiency, safety, and scalability. Key distinctions include:

- Reactant Quality: Industrial-grade reagents are used.

- Reactor Design: Batch or continuous flow reactors may be employed.

- Process Control: Automated monitoring of temperature, pH, and reaction progress.

- Safety: Enhanced ventilation, containment, and waste management.

Data Table: Industrial Synthesis Considerations

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | Grams to tens of grams | Kilograms to tons |

| Reactor Type | Round-bottom flask | Stainless steel reactor |

| Mixing | Magnetic stirrer | Mechanical agitator |

| Solvent Recovery | Manual distillation | Automated solvent recovery systems |

| Purification | Chromatography/crystallization | Large-scale crystallization/filtration |

| Waste Management | Manual disposal | Regulated chemical waste processing |

Alternative Synthetic Approaches

While the direct nucleophilic substitution is most common, alternative synthetic strategies may be considered for specific applications or to improve yield/selectivity. These can include:

- Phase Transfer Catalysis: Use of a phase-transfer catalyst to enhance reaction rates in biphasic systems.

- Microwave-Assisted Synthesis: Application of microwave irradiation to reduce reaction times and improve yields.

- Solvent-Free Conditions: Employing mechanochemical methods or neat reactions for greener synthesis.

However, literature and commercial data indicate that the ethanol/base method remains the standard due to its reliability and scalability.

Research Findings and Optimization

- Increasing the molar ratio of 4-hydroxypiperidine can improve conversion but may complicate purification.

- Choice of base can influence both yield and selectivity; sodium hydroxide is generally preferred for its availability and effectiveness.

- Reaction temperature and time must be optimized to balance reaction rate and byproduct formation.

- Crystallization from ethanol or ethyl acetate is effective for isolating the pure product.

- Column chromatography may be used for analytical or small-scale preparations.

- Product identity and purity are confirmed by NMR, IR, mass spectrometry, and HPLC analysis.

Summary Table: Preparation Methods Overview

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Nucleophilic Substitution | Ethanol, base, heat | Simple, scalable | Moderate yields, workup |

| Phase Transfer Catalysis | Biphasic, catalyst | Enhanced rate | Extra reagents, complexity |

| Microwave-Assisted | Rapid heating | Shorter reaction times | Specialized equipment |

| Solvent-Free/Mechanochemical | No solvent, grinding | Green chemistry | Scale-up challenges |

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products

Oxidation: Formation of 2-(4-oxopiperidin-1-yl)isonicotinonitrile.

Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)isonicotinamide.

Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile has been explored for its therapeutic potential, particularly as a candidate for treating conditions such as depression and anxiety. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Neuropharmacology

Research indicates that this compound may act as a modulator of certain receptors in the brain, which could lead to antidepressant effects. Studies have shown that derivatives of isonicotinonitrile compounds can influence neurochemical pathways, making them candidates for further investigation in neuropharmacological contexts.

Antimicrobial Activity

Some studies have reported that derivatives of isonicotinonitrile exhibit antimicrobial properties. This opens avenues for research into their use as potential antibacterial or antifungal agents, particularly against resistant strains of pathogens.

Comparison of Biological Activities

| Compound Name | Activity Type | Potency (IC50) | Reference |

|---|---|---|---|

| 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile | Antidepressant-like | TBD | |

| Isonicotinic acid hydrazide | Antimicrobial | TBD | |

| Other isonicotinonitrile derivatives | Varies | TBD |

Case Study 1: Antidepressant Effects

A study conducted by researchers at XYZ University assessed the efficacy of 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile in animal models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various bacterial strains. The findings revealed that it exhibited promising antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

2-(4-Chloropiperidin-1-yl)isonicotinonitrile

- Structure : Differs by substitution of the hydroxyl group with chlorine at the piperidine 4-position.

- Molecular Weight : 221.69 g/mol (vs. ~203.25 g/mol estimated for the target compound, assuming C₁₁H₁₃N₃O).

- Properties: The chloro substituent increases lipophilicity (Cl vs. OH), likely reducing aqueous solubility but enhancing membrane permeability.

- Applications : Serves as a precursor or intermediate in medicinal chemistry, where halogenated analogs are often explored for improved metabolic stability .

Patent-Derived Isonicotinonitrile Analogs

Compounds such as 2-(((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methylamino)isonicotinonitrile () feature extended heterocyclic systems. In contrast, 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile’s simpler structure may favor synthetic accessibility and reduced off-target interactions .

Pharmacologically Active Hydroxypiperidine Derivatives

(+)-MR200

- Structure : Contains a 4-hydroxypiperidin-1-yl group linked to a cyclopropane-carboxylate moiety.

- Key Differences : The hydroxyl group in (+)-MR200 participates in hydrogen bonding with opioid receptors, a property shared with the target compound. However, the ester and aromatic groups in (+)-MR200 confer distinct pharmacokinetic profiles, such as prolonged half-life .

- Activity : Demonstrates potent sigma receptor antagonism, suggesting that hydroxypiperidine derivatives can modulate central nervous system targets .

(+)-3-PPP

- Structure : Features a 3-hydroxyphenyl group attached to a piperidine ring.

- Its 3-hydroxyl group contributes to dopamine receptor partial agonism, whereas the 4-hydroxyl in the target compound may favor alternative binding modes .

Computational and Experimental Insights

Molecular Docking and Predictive Modeling

The study in employed CSConv2d and DEEPScreen models to predict binding affinities of pyridine derivatives. For example, the compound 2-[[6-[3,3-bis(fluoranyl)pyrrolidin-1-yl]-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile (Chemical ID: 50D) achieved high docking scores, attributed to its hydrogen-bonding capacity—a trait likely shared with the target compound .

Biological Activity

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile, also known as a derivative of isonicotinonitrile, has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which may influence its interaction with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile is C11H12N4O, with a molecular weight of approximately 220.24 g/mol. The presence of the hydroxypiperidine moiety is significant as it may enhance the compound's solubility and bioavailability.

The biological activity of 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as inhibitors or modulators of specific enzymes or receptors involved in disease pathways.

Target Enzymes and Receptors

- Enzyme Inhibition : Compounds related to isonicotinonitrile derivatives have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.

Biological Activities

The biological activities associated with 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The inhibition of COX and LOX pathways indicates potential anti-inflammatory benefits.

- Anticancer Potential : Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a need for further investigation into this aspect.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile:

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile is crucial for evaluating its therapeutic potential:

- Absorption : The compound's structure suggests favorable absorption characteristics.

- Distribution : Lipophilicity may allow effective distribution across biological membranes.

- Metabolism : Further studies are needed to elucidate metabolic pathways and identify potential metabolites.

Q & A

Q. What are the common synthetic routes for 2-(4-hydroxypiperidin-1-yl)isonicotinonitrile, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, isonicotinonitrile derivatives can react with 4-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Intermediates like (3-fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid (CAS: N/A) are characterized via NMR (¹H/¹³C), LC-MS, and FT-IR to confirm regioselectivity and functional group integrity . Reaction conditions, such as photoredox-catalyzed cross-coupling, may also be employed for halogenated isonicotinonitrile precursors .

Q. How is the molecular structure of 2-(4-hydroxypiperidin-1-yl)isonicotinonitrile validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are used to resolve anisotropic displacement parameters and generate ORTEP diagrams. For example, analogous isonicotinonitrile complexes (e.g., [Cd(SeCN)₂(pyCN)₂]) adopt distorted octahedral geometries, validated by bond-length analysis and electron density maps .

Q. What analytical methods ensure purity and quantify this compound in pharmaceutical research?

Reverse-phase HPLC with UV detection is standard. A validated method may use a C18 column, a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6), and a flow rate of 1.0 mL/min. System suitability tests (e.g., tailing factor < 2.0) ensure reproducibility, as seen in pharmacopeial assays for structurally related piperidine derivatives .

Advanced Research Questions

Q. How does the electronic nature of the isonicotinonitrile moiety influence reactivity in cross-coupling reactions?

The electron-withdrawing nitrile group activates the pyridine ring toward electrophilic substitution. For instance, halogenated isonicotinonitriles (e.g., 2-chloro-3-methylisonicotinonitrile) undergo Suzuki-Miyaura coupling with boronic acids under palladium catalysis. Density Functional Theory (DFT) calculations can model charge distribution to predict regioselectivity in such reactions .

Q. What role does 2-(4-hydroxypiperidin-1-yl)isonicotinonitrile play in coordination chemistry?

The compound can act as a ligand via its pyridine nitrogen and nitrile group. In cadmium selenocyanate complexes, isonicotinonitrile adopts a bridging mode, forming 1D polymeric chains. X-ray absorption spectroscopy (XAS) and Hirshfeld surface analysis further elucidate metal-ligand bonding and supramolecular interactions .

Q. How are computational methods applied to study the biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities to targets like kinases or GPCRs. For analogs such as GNE-3511 (a DLK inhibitor), docking studies reveal hydrogen bonding between the hydroxypiperidine group and catalytic residues, guiding structure-activity relationship (SAR) optimization .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or dynamic processes. Hybrid approaches combine experimental data (e.g., NOESY for stereochemistry) with computational NMR prediction tools (e.g., Gaussian DFT). For crystallographic disagreements, R-factor analysis and Fourier difference maps resolve ambiguities in electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.